3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Overview

Description

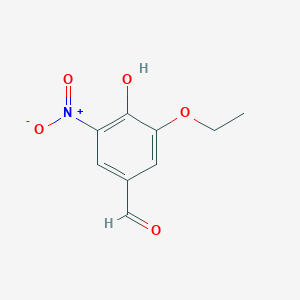

Chemical Identity: 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde (CAS RN: 178686-24-3) is an aromatic aldehyde with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure features an ethoxy (-OCH₂CH₃) group at position 3, a hydroxyl (-OH) group at position 4, and a nitro (-NO₂) group at position 5, with an aldehyde (-CHO) at position 1 (Figure 1).

Synthesis:

It is synthesized via nitration of 3-ethoxy-4-hydroxybenzaldehyde using nitric acid in acetic acid, yielding the nitro-substituted product .

Applications:

The compound serves as a key intermediate in organic synthesis, particularly in condensation reactions to form heterocyclic compounds (e.g., with ketones and urea under acidic conditions) .

Preparation Methods

Nitration of 3-Ethoxy-4-hydroxybenzaldehyde

The primary route to 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde using fuming nitric acid. This method, detailed in PL180016B1, achieves regioselectivity at the 5-position of the aromatic ring due to the directing effects of the ethoxy and hydroxy groups .

Reaction Conditions and Protocol

-

Starting Material : 3-Ethoxy-4-hydroxybenzaldehyde (83.0 g) is dissolved in dichloromethane (400 mL) at 5–10°C.

-

Nitration : Fuming nitric acid (22.0 mL) is added dropwise at 1.5 mL/min under vigorous stirring.

-

Post-Reaction Processing : The mixture is stirred for 30 minutes at 3°C, filtered, and washed sequentially with dichloromethane and water.

-

Drying : The crude product is vacuum-dried at 50°C, yielding 77.8 g (73.7%) of this compound .

Table 1: Key Parameters for Nitration

| Parameter | Value |

|---|---|

| Starting Material | 83.0 g |

| Solvent | Dichloromethane (400 mL) |

| Nitrating Agent | Fuming HNO₃ (22.0 mL) |

| Temperature | 5–10°C (addition); 3°C (stir) |

| Reaction Time | 30 minutes |

| Yield | 73.7% |

| Melting Point | 146–148°C |

Mechanistic Insights

The ethoxy group at C3 and hydroxy group at C4 act as ortho/para directors, favoring nitration at C5. Computational studies suggest that the electron-donating ethoxy group stabilizes the intermediate nitronium ion complex, while steric effects from the aldehyde at C1 further enhance regioselectivity .

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 10°C prevents polysubstitution and oxidative side reactions. Elevated temperatures (>15°C) reduce yields to <50% due to decomposition of the nitro intermediate .

Solvent Selection

Dichloromethane’s low polarity minimizes solvolysis of the nitronium ion, ensuring efficient electrophilic substitution. Alternatives like acetic acid reduce yields by 20–30% due to competitive protonation of the aromatic ring .

Stoichiometry and Purity

A 1:1.2 molar ratio of 3-ethoxy-4-hydroxybenzaldehyde to HNO₃ maximizes mono-nitration. Excess HNO₃ (>1.5 equiv) leads to di-nitration byproducts, detectable via HPLC as secondary peaks at retention times >15 min .

Industrial-Scale Production

PL180016B1 describes a scalable protocol for producing multi-kilogram quantities:

-

Batch Reactor Setup : A 500 L jacketed reactor is charged with 3-ethoxy-4-hydroxybenzaldehyde (20.0 kg) and dichloromethane (800 L).

-

Continuous Nitric Acid Addition : Automated pumps deliver fuming HNO₃ (5.3 L) over 2 hours at 5–10°C.

-

Crystallization : The product is recrystallized from toluene, achieving >99% purity by GC-MS .

Table 2: Industrial Process Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 83.0 g | 20.0 kg |

| Solvent Volume | 400 mL | 800 L |

| HNO₃ Consumption | 22.0 mL | 5.3 L |

| Yield | 73.7% | 68–70% |

| Purity (Post-Crystallization) | 95.1% | 99.0% |

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from toluene:

-

Activated Carbon Treatment : The crude product (16.5 g) is refluxed with toluene (275 mL) and activated carbon (2.0 g) for 45 minutes.

-

Hot Filtration : The mixture is filtered hot to remove carbon and insoluble impurities.

-

Crystallization : Cooling to 3°C induces crystallization, yielding 12.6 g (72.6%) of pure product .

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

Oxidation: 3-Ethoxy-4-hydroxy-5-nitrobenzoic acid.

Reduction: 3-Ethoxy-4-hydroxy-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Ethoxy vs. Methoxy

Substitution of the ethoxy group with methoxy (-OCH₃) or other alkoxy groups alters physicochemical properties and reactivity:

Key Observations :

- Lipophilicity : The ethoxy group increases lipophilicity compared to methoxy, influencing solubility and partitioning in biological systems .

- Steric Effects : Ethoxy’s bulkiness may slow reaction kinetics in condensation reactions compared to methoxy analogs .

Positional Isomerism: Nitro Group Orientation

The nitro group’s position significantly impacts electronic properties:

| Compound | Nitro Position | Electronic Effects |

|---|---|---|

| This compound | 5 | Strong electron-withdrawing meta-directing |

| 3-Ethoxy-5-hydroxy-4-nitrobenzaldehyde | 4 | Altered resonance, potential para-directing |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 5 | Similar electronic profile to ethoxy analog |

Impact on Reactivity :

- Nitro at position 5 (meta to aldehyde) enhances the electrophilicity of the aldehyde group, favoring nucleophilic attacks in reactions like the formation of Schiff bases .

Biological Activity

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a nitro group attached to a benzaldehyde moiety. Its synthesis typically involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Synthetic Route

- Starting Material : 3-Ethoxy-4-hydroxybenzaldehyde.

- Nitration Reaction :

- Reagents : Concentrated nitric acid and sulfuric acid.

- Conditions : Controlled temperature.

- Final Product : this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The nitro group is particularly important in enhancing the compound's cytotoxic effects against tumor cells .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation .

- Reactive Intermediates Formation : The compound can form reactive intermediates that interact with cellular components, leading to various biochemical effects, including DNA damage and apoptosis induction .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated:

- Inhibition Zone : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL, indicating potent antimicrobial activity.

Study on Anticancer Properties

In another study focused on its anticancer properties, the compound was tested on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : The compound induced apoptosis in HeLa cells with an IC50 value of approximately 30 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Nitro group enhances reactivity |

| 3-Ethoxy-4-hydroxybenzaldehyde | Limited biological activity | Lacks nitro group |

| 4-Hydroxy-3-nitrobenzaldehyde | Moderate antimicrobial | Different substituents affect reactivity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde with high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzaldehyde precursor. For example:

Ethoxylation and Hydroxylation : Start with vanillin derivatives to introduce ethoxy and hydroxyl groups.

Nitration : Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition.

Purification : Recrystallization from ethanol or methanol is effective due to the compound’s moderate solubility in polar solvents .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).

Q. How should researchers handle and store this compound to ensure stability?

- Storage Guidelines :

- Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis of the nitro group or oxidation of the aldehyde moiety .

- Avoid exposure to strong acids/bases, which may degrade the compound.

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, nitro group deshielding adjacent protons) .

- FT-IR : Key peaks include C=O (aldehyde, ~1700 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular weight (211.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?

- Cross-Validation Strategy :

X-ray Crystallography : Refine crystal structures using SHELXL, which is robust for small molecules and high-resolution data. Validate bond lengths/angles against DFT-optimized geometries .

NMR Crystallography : Compare experimental NMR shifts with GIPAW-calculated shifts from crystallographic data to identify conformational discrepancies .

- Case Study : If NMR suggests rotational isomerism but X-ray shows a single conformation, consider dynamic effects in solution vs. solid-state rigidity.

Q. What computational approaches predict the reactivity of the nitro and aldehyde groups in this compound?

- DFT Modeling :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., aldehyde carbon as electrophilic, nitro group as electron-withdrawing) .

- Simulate reaction pathways for nitro reduction (e.g., catalytic hydrogenation) or aldehyde condensation (e.g., Schiff base formation) under varying pH/temperature .

Q. How can researchers optimize crystallization conditions for this compound?

- Experimental Design :

Solvent Screening : Test mixed solvents (e.g., ethanol/water, DMSO/ether) to balance solubility and nucleation rates.

Temperature Gradient : Slow cooling from 60°C to 4°C enhances crystal quality.

Additives : Small amounts of acetic acid may improve crystal habit by modulating hydrogen bonding .

- Validation : Use SHELXD for structure solution and check for twinning or disorder in diffraction patterns .

Q. Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

- Systematic Approach :

Reproducibility Checks : Repeat solubility tests (e.g., shake-flask method) in standardized solvents (water, ethanol, DMSO) at 25°C .

Purity Assessment : Impurities (e.g., residual nitro precursors) can artificially alter solubility. Validate via HPLC .

Environmental Factors : Control humidity and oxygen levels, as the compound may oxidize or hydrate over time .

Properties

IUPAC Name |

3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWLNBVKBMKTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342825 | |

| Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-24-3 | |

| Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178686-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.